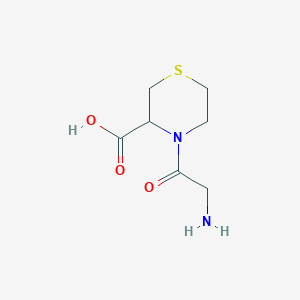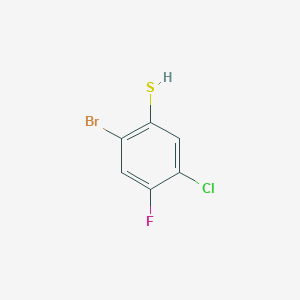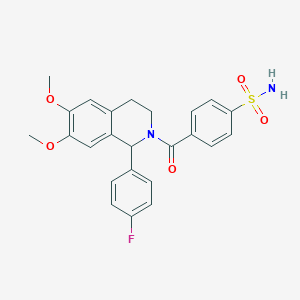
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate is a chemical compound with the molecular formula C₈H₂₁Cl₃N₂O. It is also known by its synonym, 1-(3-Chloroprop-1-yl)-1,4-diazepane dihydrochloride hemihydrate. This compound is typically found in a solid-powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate involves the reaction of homopiperazine with 3-chloropropyl chloride under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and crystallized to obtain the dihydrochloride hemihydrate form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction, recrystallization, and drying to achieve the desired product quality .
Chemical Reactions Analysis
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of homopiperazine and 3-chloropropanol
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of homopiperazine derivatives on biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate can be compared with other similar compounds, such as:
1-(3-Chloroprop-1-yl)piperazine dihydrochloride hemihydrate: This compound has a similar structure but lacks the homopiperazine moiety.
1-(3-Chloroprop-1-yl)-1,4-diazepane dihydrochloride hemihydrate: This compound is a close analog with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C16H40Cl6N4O |
|---|---|
Molecular Weight |
517.2 g/mol |
IUPAC Name |
1-(3-chloropropyl)-1,4-diazepane;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C8H17ClN2.4ClH.H2O/c2*9-3-1-6-11-7-2-4-10-5-8-11;;;;;/h2*10H,1-8H2;4*1H;1H2 |
InChI Key |
BQKPIRUYERKPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CCCCl.C1CNCCN(C1)CCCCl.O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


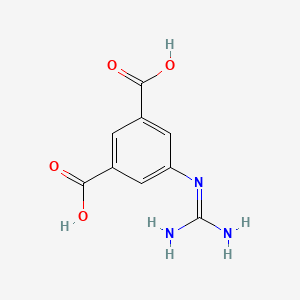

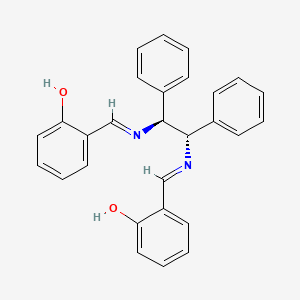
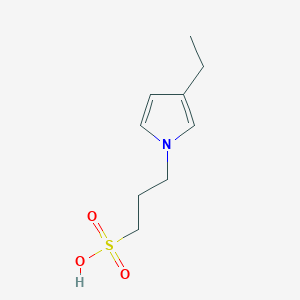
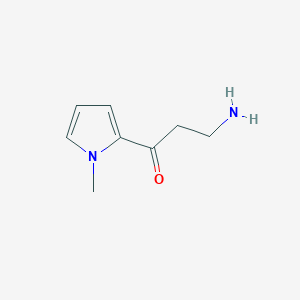
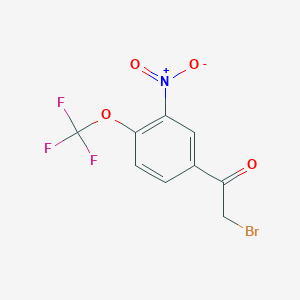

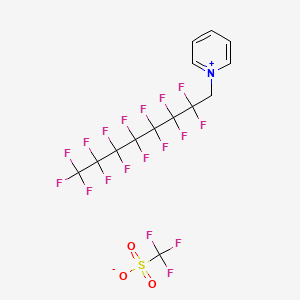
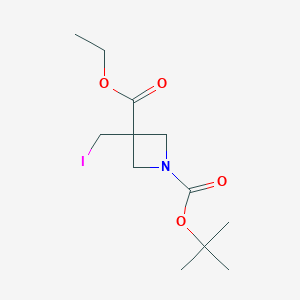
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
